molecular formula C6H11NO4 B3192104 Methyl 2-[(2-methoxy-2-oxoethyl)amino]acetate CAS No. 6096-81-7

Methyl 2-[(2-methoxy-2-oxoethyl)amino]acetate

Cat. No. B3192104
CAS RN: 6096-81-7
M. Wt: 161.16 g/mol
InChI Key: VNYJDSJLCWDYJK-UHFFFAOYSA-N
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Patent
US05324747

Procedure details

A mixture of 10.0 g (0.022 mol) of 5-amino-N,N'-didecyl-1,3-benzenedicarboxamide, 31 ml (0.33 mol) of methyl bromoacetate, 6.6 g (0.044 mol) of sodium iodide, 6.1 g (0.044 mol) of potassium carbonate and 0.32 g (0.001 mol) of tetrabutylammonium bromide in 100 ml of DMF was stirred and heated at 100° for 67 hours. The reaction mixture was concentrated on the oil pump and 100 ml of saturated NaHCO3 solution was added to the residue. The product was extracted with ethyl acetate and the extract was washed with 10% sodium bisulfite solution. The dried extract was concentrated at reduced pressure to an oil which was purified by HPLC using 35% ethyl acetate-toluene. The combined pure fractions were crystallized from methanol-water to give 8.2 g (63% yield, mp 71°-75°) of N-[3,5-bis[decylamino)carbonyl]phenyl]-N-(2-methoxy-2-oxoethyl)glycine methyl ester.
Name
5-amino-N,N'-didecyl-1,3-benzenedicarboxamide
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
31 mL
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0.32 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
NC1C=C(C([NH:23][CH2:24][CH2:25]CCCCCCCC)=O)C=C(C(NCCCCCCCCCC)=O)C=1.Br[CH2:35][C:36]([O:38][CH3:39])=[O:37].[I-].[Na+].[C:42](=O)([O-])[O-:43].[K+].[K+].CN(C=[O:52])C>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC>[CH3:39][O:38][C:36](=[O:37])[CH2:35][NH:23][CH2:24][C:25]([O:43][CH3:42])=[O:52] |f:2.3,4.5.6,8.9|

Inputs

Step One
Name
5-amino-N,N'-didecyl-1,3-benzenedicarboxamide
Quantity
10 g
Type
reactant
Smiles
NC=1C=C(C=C(C1)C(=O)NCCCCCCCCCC)C(=O)NCCCCCCCCCC
Name
Quantity
31 mL
Type
reactant
Smiles
BrCC(=O)OC
Name
Quantity
6.6 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
6.1 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
100 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
0.32 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at 100° for 67 hours
Duration
67 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated on the oil pump and 100 ml of saturated NaHCO3 solution
ADDITION
Type
ADDITION
Details
was added to the residue
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with ethyl acetate
WASH
Type
WASH
Details
the extract was washed with 10% sodium bisulfite solution
EXTRACTION
Type
EXTRACTION
Details
The dried extract
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated at reduced pressure to an oil which
CUSTOM
Type
CUSTOM
Details
was purified by HPLC
CUSTOM
Type
CUSTOM
Details
The combined pure fractions were crystallized from methanol-water

Outcomes

Product
Name
Type
product
Smiles
COC(CNCC(=O)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.2 g
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.